molecular formula C8H5Cl3O2 B14473253 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione CAS No. 65824-98-8

2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14473253
CAS No.: 65824-98-8
M. Wt: 239.5 g/mol
InChI Key: NVAUBJHBSGBOGS-UHFFFAOYSA-N
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Description

2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is a chemical compound characterized by its unique structure, which includes three chlorine atoms and an ethyl group attached to a cyclohexadiene ring

Preparation Methods

The synthesis of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione typically involves the chlorination of ethylcyclohexadiene. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure selective chlorination at the desired positions. Industrial production methods may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully dechlorinated products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include halogens, hydrogen halides, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione is largely defined by its chemical structure. The presence of chlorine atoms and the ethyl group creates a highly reactive platform due to electronic and steric effects. These groups act as electrophilic centers, attracting nucleophilic species, which can lead to various addition and substitution reactions. The compound’s reactivity is further enhanced by the conjugated diene system, which facilitates interactions with other molecules.

Comparison with Similar Compounds

Similar compounds to 2,3,5-Trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione include:

    2,3,5,6-Tetrachlorocyclohexa-2,5-diene-1,4-dione: Differing by the presence of an additional chlorine atom.

    2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: Fluorine atoms replace chlorine atoms, leading to different reactivity and properties.

    2,3-Dimethylcyclohexa-2,5-diene-1,4-dione: Methyl groups instead of chlorine atoms, resulting in different chemical behavior

Properties

CAS No.

65824-98-8

Molecular Formula

C8H5Cl3O2

Molecular Weight

239.5 g/mol

IUPAC Name

2,3,5-trichloro-6-ethylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H5Cl3O2/c1-2-3-4(9)8(13)6(11)5(10)7(3)12/h2H2,1H3

InChI Key

NVAUBJHBSGBOGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl

Origin of Product

United States

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